molecular formula C12H11N5 B13436157 N3-(Benzyl-D7)-Adenine

N3-(Benzyl-D7)-Adenine

Cat. No.: B13436157
M. Wt: 232.29 g/mol
InChI Key: CZJZYCFVITYHDO-XZJKGWKKSA-N
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Description

N3-(Benzyl-D7)-Adenine is a deuterated analog of N3-benzyladenine, a synthetic cytokinin. Cytokinins are a class of plant hormones that promote cell division and growth. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(Benzyl-D7)-Adenine typically involves the alkylation of adenine with benzyl chloride-d7. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours to ensure complete alkylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N3-(Benzyl-D7)-Adenine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of deuterated benzyladenine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: Deuterated benzyladenine derivatives.

    Substitution: Various substituted adenine derivatives depending on the nucleophile used.

Scientific Research Applications

N3-(Benzyl-D7)-Adenine is widely used in scientific research due to its unique properties:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

    Biology: Helps in studying the metabolic pathways of cytokinins in plants.

    Industry: Used in the synthesis of labeled compounds for various industrial applications.

Mechanism of Action

N3-(Benzyl-D7)-Adenine exerts its effects by mimicking natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a signaling cascade that promotes cell division and growth. The deuterium labeling allows researchers to track the compound and study its interactions and metabolic fate in detail.

Comparison with Similar Compounds

Similar Compounds

    N3-Benzyladenine: The non-deuterated analog, commonly used in plant biology.

    N6-Benzyladenine: Another cytokinin with a different substitution pattern.

    N9-Benzyladenine: Similar structure but with substitution at the N9 position.

Uniqueness

N3-(Benzyl-D7)-Adenine is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to track and study the compound using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Properties

Molecular Formula

C12H11N5

Molecular Weight

232.29 g/mol

IUPAC Name

3-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-7H-purin-6-imine

InChI

InChI=1S/C12H11N5/c13-11-10-12(15-7-14-10)17(8-16-11)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2,(H,14,15)/i1D,2D,3D,4D,5D,6D2

InChI Key

CZJZYCFVITYHDO-XZJKGWKKSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2C=NC(=N)C3=C2N=CN3)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N)C3=C2N=CN3

Origin of Product

United States

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